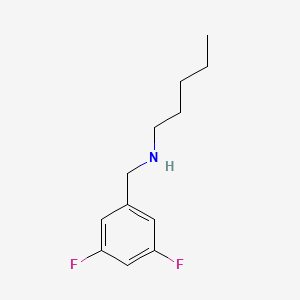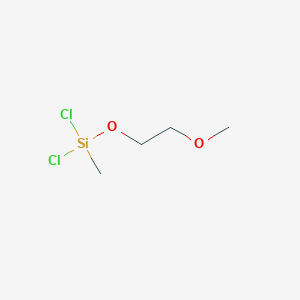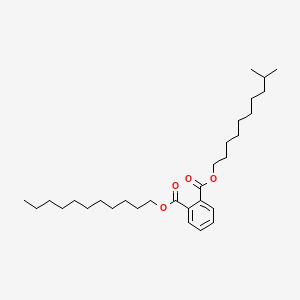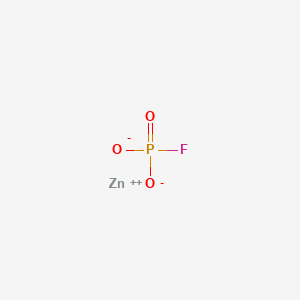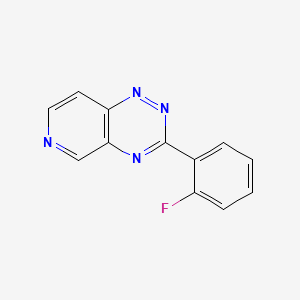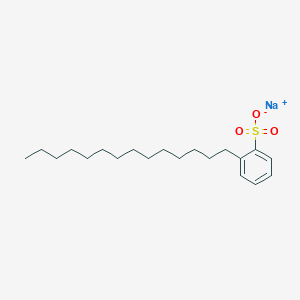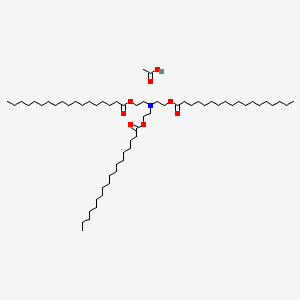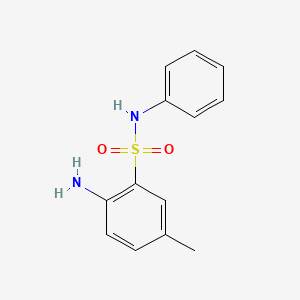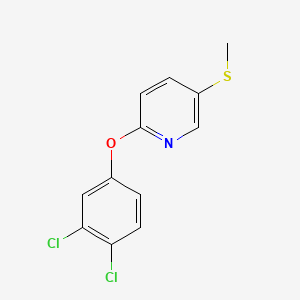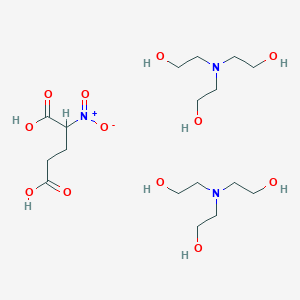
Bis-D-menthyl performate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-D-menthyl performate is a chemical compound with the molecular formula C21H38O3 and a molecular weight of 338.52462 g/mol . . This compound is notable for its unique structure, which includes two menthyl groups attached to a performate ester.
Vorbereitungsmethoden
The synthesis of bis-D-menthyl performate typically involves the esterification of menthol with performic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles of esterification, utilizing large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Bis-D-menthyl performate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of menthyl formate and other oxidized derivatives.
Reduction: Under specific conditions, this compound can be reduced to menthol and other related compounds.
Substitution: The ester group in this compound can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
Bis-D-menthyl performate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of menthol derivatives and other complex molecules.
Biology: Researchers utilize this compound in studies involving the biological activity of menthol and its derivatives.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of bis-D-menthyl performate involves its interaction with various molecular targets and pathways. In biological systems, it may exert effects through the modulation of ion channels, receptors, and enzymes. The menthol moiety in the compound is known to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is involved in the sensation of cold and pain relief .
Vergleich Mit ähnlichen Verbindungen
Bis-D-menthyl performate can be compared with other similar compounds, such as:
Menthol: A naturally occurring compound with similar sensory properties but different chemical structure.
Menthyl acetate: Another ester of menthol, used in fragrances and flavors.
Menthyl formate: A related compound with similar applications but distinct chemical properties.
The uniqueness of this compound lies in its dual menthyl groups and performate ester structure, which confer specific chemical and sensory properties .
Eigenschaften
CAS-Nummer |
93939-82-3 |
|---|---|
Molekularformel |
C21H38O3 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonate |
InChI |
InChI=1S/C21H38O3/c1-13(2)17-9-7-15(5)11-19(17)23-21(22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3/t15-,16-,17+,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
QFEHNMKROHXPFO-GTYQWKCWSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


